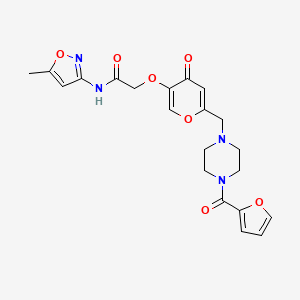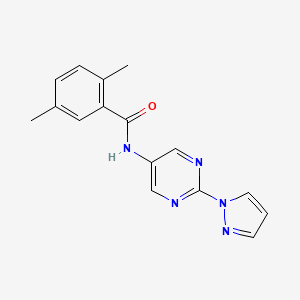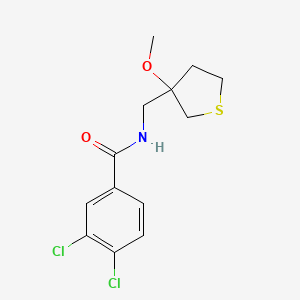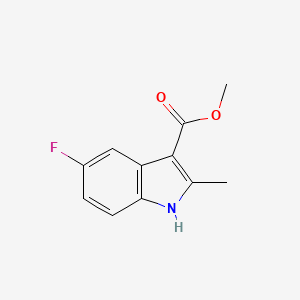
methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including compounds like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, can be approached through various methods categorized by the bond formation in the indole ring. Notable strategies include the Fischer indole synthesis, which is a classical method for indole formation, and other modern methods that involve palladium-catalyzed reactions or direct functionalization techniques. These methods allow for the introduction of functional groups such as fluoro and methyl groups at specific positions on the indole ring, tailored for compounds like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (Taber & Tirunahari, 2011).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles, including structures derived from methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, are pivotal in organic synthesis, inspiring chemists to develop new methods for their preparation. The review by Taber and Tirunahari (2011) provides a comprehensive classification of all indole syntheses, highlighting the diverse strategies employed to construct the indole nucleus, which is fundamental in medicinal chemistry due to its prevalence in biologically active molecules (Taber & Tirunahari, 2011).
Fluorinated Pyrimidines in Cancer Treatment
The chemistry of fluorinated pyrimidines, notably 5-fluorouracil (5-FU), which is used to treat over 2 million cancer patients annually, benefits from the incorporation of fluorinated intermediates like methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate. Developments in fluorine chemistry have led to more precise use of these compounds in personalized medicine, underscoring the importance of fluorinated intermediates in enhancing the efficacy and selectivity of cancer therapeutics (Gmeiner, 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules, often relies on the structural manipulation of indole derivatives. Compounds based on 4-methyl-2,6-diformylphenol (DFP) and similar fluorophoric platforms demonstrate the utility of indole-based structures in creating highly selective and sensitive sensors. This application highlights the role of indole derivatives in advancing analytical chemistry and environmental monitoring (Roy, 2021).
Hepatic Protection and Pharmacology
Indole derivatives, including those synthesized from methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, have been studied for their protective effects on the liver. These compounds regulate transcription factors, relieve oxidative stress, and influence the activation, proliferation, and apoptosis of target cells, offering potential therapeutic approaches for chronic liver diseases (Wang et al., 2016).
Fluorescence-Guided Surgery
In hepatobiliary surgery, fluorescence-guided surgery (FGS) employs fluorophores, which can be derivatives of indole compounds, to visualize biliary tree structures, identify tumors, and evaluate liver perfusion and graft function. This application underscores the significance of indole derivatives in enhancing surgical precision and patient outcomes (Lwin et al., 2020).
Safety And Hazards
Direcciones Futuras
Indole derivatives, including “methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFIFQJGWOHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

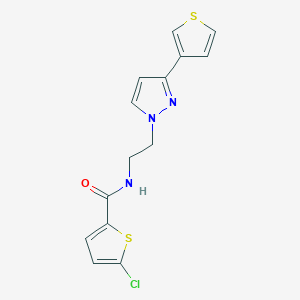
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
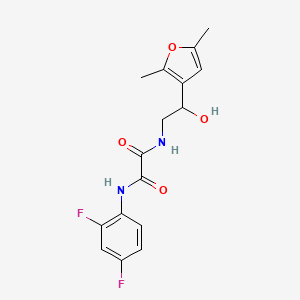
![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
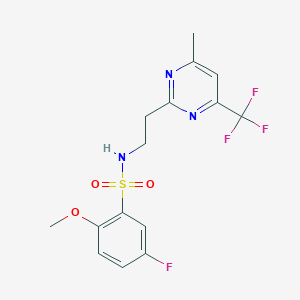
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
